The synthesis of ML-031 involves several advanced methodologies that are crucial for ensuring purity and efficacy. While specific synthetic routes for ML-031 are not extensively detailed in the available literature, general methods for synthesizing similar compounds often include:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are not explicitly available for ML-031 .
The molecular structure of ML-031 is characterized by specific functional groups that contribute to its biological activity. Although detailed structural data is not provided in the sources reviewed, compounds of this nature typically exhibit:
Data on molecular weight and other structural parameters are essential for understanding its behavior in biological systems but require further detailed studies to elucidate fully .
ML-031 participates in various chemical reactions that are fundamental to its application in research. While specific reactions involving ML-031 are not extensively documented, similar compounds typically engage in:
Technical details such as reaction mechanisms and kinetics would provide deeper insights into how ML-031 behaves under different conditions but are not fully available from the current literature .
The mechanism of action of ML-031 is primarily explored through its interactions with specific biological targets. Although comprehensive data on this mechanism is limited, it is hypothesized that ML-031 may influence:
Understanding these processes requires further empirical studies to elucidate how ML-031 modulates biological functions at the molecular level .
The physical and chemical properties of ML-031 play a significant role in determining its suitability for various applications:
Specific data on these properties would enhance understanding but require targeted experimental investigations to confirm .
ML-031 is utilized primarily in scientific research settings where it serves various functions:
The versatility of ML-031 underscores its importance as a tool for advancing scientific knowledge across multiple disciplines .
ML-031 (also known as CYM-5520) is a potent synthetic agonist specifically designed to target the sphingosine-1-phosphate receptor 2 (S1PR2). Structural studies reveal that ML-031 engages S1PR2 through a unique orthosteric binding mode within the transmembrane helical bundle. Key interactions involve hydrogen bonding between the ligand's polar head group and residues in transmembrane domain 3 (TM3) and extracellular loop 2 (ECL2), particularly Arg².⁶⁰ and Glu³.²⁸, which are critical for receptor activation [4] [10].
Unlike endogenous S1P, which possesses a zwitterionic headgroup requiring ionic interactions with residues like Arg².⁶⁰ for phosphate anchoring, ML-031 utilizes a distinct chemical scaffold. This allows it to bind deeper within the hydrophobic pocket formed by TM3, TM5, and TM6, facilitating receptor conformational changes toward an active state. Mutagenesis studies confirm that mutation of Arg².⁶⁰ to alanine abolishes S1P-mediated activation but only partially reduces ML-031 efficacy, suggesting supplementary stabilizing interactions with hydrophobic residues (e.g., Phe⁵.³⁸, Trp⁶.⁴⁸) [4] [6].
Table 1: Key Binding Interactions of ML-031 with S1PR2
S1PR2 Residue | Domain | Interaction Type | Functional Consequence |
---|---|---|---|
Arg².⁶⁰ | TM2 | Hydrogen bonding | Stabilizes ligand orientation |
Glu³.²⁸ | TM3 | Salt bridge | Facilitates receptor activation |
Phe⁵.³⁸ | TM5 | Hydrophobic packing | Enhances ligand affinity |
Trp⁶.⁴⁸ | TM6 | π-stacking | Stabilizes active conformation |
Activation of S1PR2 by ML-031 triggers coupling to Gα₁₂/₁₃ and Gαq proteins, initiating diverse downstream signaling cascades. A primary consequence is the robust phosphorylation of ERK1/2 (p44/p42 MAPK), observed within 5–10 minutes of ML-031 exposure in endothelial cells and fibroblasts. This occurs via Gαq-mediated activation of phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently activate protein kinase C (PKC) and the Raf-MEK-ERK axis [2] [4].
Concurrently, ML-031 stimulates the PI3K/Akt survival pathway. S1PR2-Gα₁₂/₁₃ coupling activates Rho-associated kinase (ROCK), which indirectly modulates PI3K activity. ROCK inhibition attenuates ML-031-induced Akt phosphorylation, demonstrating cross-talk between these pathways. Akt activation promotes cellular proliferation, migration suppression, and inhibition of apoptosis—effects documented in tumor models and endothelial cells treated with ML-031 [2] [9]. Importantly, S1PR2-mediated PI3K/Akt signaling antagonizes S1PR1-induced Rac activation and barrier enhancement, contributing to increased vascular permeability and pro-inflammatory phenotypes observed in endotoxemia models [2] [7].
ML-031 exhibits remarkable selectivity for S1PR2 over other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, S1PR5). Functional assays (cAMP accumulation, calcium mobilization, GTPγS binding) reveal that ML-031 activates S1PR2 with an EC₅₀ in the high nanomolar range (150-300 nM), while showing negligible activity (EC₅₀ > 10 µM or no activation) at other S1PRs, even at high concentrations [4] [6]. This selectivity stems from structural divergence within the orthosteric binding pockets:
Table 2: Selectivity Profile of ML-031 Across S1P Receptor Subtypes
Receptor Subtype | ML-031 EC₅₀ (nM) | Primary G Protein Coupling | Key Structural Differences vs. S1PR2 |
---|---|---|---|
S1PR2 | 150-300 | Gα₁₂/₁₃, Gαq, Gαi | Reference (hydrophobic subpocket present) |
S1PR1 | >10,000 | Gαi | Narrower entrance, Arg¹.²⁸ position |
S1PR3 | >10,000 | Gαi, Gαq, Gα₁₂/₁₃ | Charged residue clash in TM3 |
S1PR4 | >10,000 | Gαi, Gα₁₂/₁₃ | Deeper pocket, distinct ECL2 conformation |
S1PR5 | >10,000 | Gαi, Gα₁₂/₁₃ | Constricted TM5-TM6 region |
ML-031 binding induces rapid and sustained S1PR2 internalization via clathrin-coated pits. This process is dependent on β-arrestin recruitment, detectable within 5 minutes post-stimulation and peaking at 30 minutes in cellular assays [2]. Unlike S1PR1, which undergoes rapid agonist-induced ubiquitination and degradation leading to functional antagonism (e.g., fingolimod-P effects), S1PR2 internalization upon ML-031 binding exhibits distinct characteristics:
Table 3: S1PR2 Internalization Dynamics Induced by ML-031
Parameter | Observation | Functional Consequence |
---|---|---|
Onset of β-arrestin recruit | <5 minutes | Initiation of clathrin-mediated endocytosis |
Peak internalization | ~30 minutes | ~60-70% receptor loss from cell surface |
Recycling rate | ~50% within 60-90 minutes | Partial restoration of surface receptor pool |
Sustained ERK activation | >2 hours | Prolonged MMP-9 induction, barrier dysfunction |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7